molecular formula C21H15ClFN5O2 B2429476 N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795409-43-6

N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2429476
CAS No.: 1795409-43-6
M. Wt: 423.83
InChI Key: VEATUPNEXAVMGM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1795409-43-6) is a synthetically designed organic compound with the molecular formula C₂₁H₁₅ClFN₅O₂ and a molecular weight of 423.83 g/mol . This compound belongs to the class of 1,2,3-triazole derivatives, a scaffold of significant interest in medicinal chemistry due to its versatile biological properties and ability to interact with diverse enzymatic targets . The structure incorporates a 1,2,3-triazole core, which can serve as a rigid linker and a pharmacophore, linked to a 4-pyridyl group at the 5-position, a 2-fluorophenyl group at the 1-position, and a 3-chloro-4-methoxyphenyl carboxamide at the 4-position . The presence of multiple aromatic systems and halogen atoms facilitates potential interactions such as hydrogen bonding and van der Waals forces with biological targets . Compounds containing the 1,2,3-triazole-4-carboxamide motif are extensively investigated for their potential pharmacological activities, with research indicating applications in anticancer drug discovery . Some 1,2,3-triazole-4-carboxamide-based compounds have demonstrated promising cytotoxicity against various cancer cell lines, including lung cancer models, and are being evaluated as kinase inhibitors . This compound is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN5O2/c1-30-18-7-6-14(12-15(18)22)25-21(29)19-20(13-8-10-24-11-9-13)28(27-26-19)17-5-3-2-4-16(17)23/h2-12H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEATUPNEXAVMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and structure-activity relationships based on diverse research findings.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, a related compound was evaluated for its in vitro antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values indicated effective antibacterial action, highlighting the importance of structural modifications in enhancing activity.

CompoundTarget BacteriaMIC (µg/mL)
Triazole AStaphylococcus aureus8
Triazole BPseudomonas aeruginosa16
N-(3-chloro-4-methoxyphenyl)...E. coli12

The biological evaluation suggests that the presence of electron-donating groups on the phenyl rings enhances the antimicrobial efficacy of triazole compounds .

Cytotoxicity Evaluation

The cytotoxic effects of this compound were assessed using various cancer cell lines. Preliminary data indicate low cytotoxicity with IC50 values exceeding 100 µM against MDA-MB-231 and PC3 tumor cell lines. This suggests a favorable safety profile for potential therapeutic applications.

Cell LineIC50 (µM)
MDA-MB-231>100
PC3>100
Normal Cells>100

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole compounds is crucial for understanding their biological activities. The incorporation of different substituents on the triazole ring significantly affects their pharmacological profiles. For example, compounds with halogen substitutions demonstrated enhanced antibacterial activities compared to their non-substituted counterparts .

Key Findings:

  • Electron-Donating Groups : Compounds with methoxy or chloro groups showed improved activity against bacterial strains.
  • Hybridization : The combination of triazole with other pharmacophores resulted in compounds exhibiting broad-spectrum activity.
  • Molecular Docking Studies : Computational analyses have indicated strong binding affinities to bacterial enzymes, suggesting mechanisms of action that warrant further exploration.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in treating infections and their potential as anticancer agents:

  • Case Study 1 : A study involving a series of triazole derivatives showed that compounds with pyridine moieties had enhanced interactions with bacterial DNA gyrase, leading to significant antibacterial effects .
  • Case Study 2 : Another research focused on the antifungal activity of triazoles revealed that specific substitutions led to compounds outperforming traditional antifungal agents like fluconazole in terms of potency against resistant strains .

Q & A

Basic: What are the established synthetic pathways for this compound?

Answer:
The synthesis involves multi-step reactions, typically employing coupling agents like EDC·HCl and HOBt·H2O in the presence of triethylamine to facilitate amide bond formation. A representative protocol for a structurally analogous triazole-carboxamide includes:

Condensation : Reacting intermediates (e.g., substituted anilines and isocyanides) to form carboximidoyl chloride.

Cyclization : Using sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C to generate the triazole core.

Purification : Chromatography or recrystallization to isolate the final product .

Basic: What spectroscopic methods are recommended for structural characterization?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H/13C/19F NMR to confirm proton/carbon environments and halogen presence.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal structure and stereochemistry.
  • InChI/SMILES Validation : Cross-references with PubChem data for digital verification .

Advanced: How can reaction yields and purity be systematically optimized?

Answer:
Apply Design of Experiments (DoE) and flow chemistry :

  • DoE : Statistically model variables (e.g., temperature, stoichiometry) to identify critical factors. For example, a 2^3 factorial design can optimize reagent ratios and solvent polarity.
  • Flow Chemistry : Enhances reproducibility by controlling residence time and mixing efficiency. Continuous-flow systems reduce side reactions in azide-based cyclizations .

Advanced: How to address low aqueous solubility in bioassays?

Answer:
Methodological strategies :

  • Co-solvents : Use DMSO (<10% v/v) or cyclodextrin complexes to improve dissolution.
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amino) at the methoxyphenyl or pyridinyl moieties. Derivatives with sulfone or carboxylate substituents show enhanced solubility in similar triazole analogs .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Validation steps :

Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity.

Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., halogen substitution at the 3-chloro or 2-fluorophenyl groups) to isolate pharmacophores. For example, pyridinyl and triazole moieties are critical for kinase inhibition .

Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Basic: What are the key physicochemical properties influencing its reactivity?

Answer:

  • LogP : Predicted ~3.2 (moderate lipophilicity) due to aryl and heterocyclic groups.
  • pKa : Pyridinyl nitrogen (pKa ~4.5) influences protonation state in physiological conditions.
  • Thermal Stability : Decomposition above 250°C (DSC/TGA data). These properties guide solvent selection (e.g., acetonitrile for HPLC) and storage conditions (desiccated, -20°C) .

Advanced: What computational tools are suitable for modeling its interactions?

Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding modes to targets like kinases or GPCRs.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity trends .

Advanced: How to design analogs to improve metabolic stability?

Answer:

  • Block Metabolic Hotspots : Replace labile methoxy groups with trifluoromethoxy or methylsulfonyl.
  • Isotere Substitution : Swap triazole with oxadiazole to resist cytochrome P450 oxidation.
  • Prodrug Strategies : Introduce ester moieties at the carboxamide for sustained release .

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